Glucosyloxyanthraquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

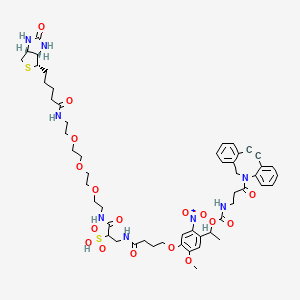

Glucosyloxyanthraquinone is a monosaccharide derivative that is anthracene-9,10-dione substituted by a beta-D-glucopyranosyloxy group at position 1. It is an anthraquinone, a beta-D-glucoside and a monosaccharide derivative.

Applications De Recherche Scientifique

Cell Line Responses to Detoxifying Enzyme Inducers

A study explored the responses of various mammalian cell lines to detoxifying enzyme inducers, including tert-butylhydroquinone (tBHQ). This research is relevant because it helps in understanding the cellular response to certain chemopreventive compounds, which could include glucosyloxyanthraquinone-like substances (Jiang et al., 2003).

Oxidative Stress and Glutathione Response

Another study investigated the effects of quinone-induced oxidative stress on glutathione levels in rat lung epithelial cells. The findings of this research are significant as they contribute to understanding how cells respond to oxidative stress, which could be relevant for glucosyloxyanthraquinone applications (Shi et al., 1994).

Pharmacological Chaperone Therapy for Gaucher Disease

Research on pharmacological chaperone therapy for Gaucher disease highlights the potential applications of enzyme stabilizers and inducers in treating genetic disorders. This could be relevant for exploring the therapeutic uses of glucosyloxyanthraquinone (Benito et al., 2011).

Regulation of Gamma-Glutamylcysteine Synthetase

A study on the regulation of gamma-glutamylcysteine synthetase in HepG2 cells under chemical stress may provide insights into the cellular mechanisms that could be influenced by glucosyloxyanthraquinone (Galloway et al., 1997).

Oxidative Stress Regulation in Retinal Müller Cells

Research focusing on the regulation of gamma-glutamylcysteine synthetase in retinal Müller cells under oxidative stress conditions can shed light on the potential retinal protective effects of glucosyloxyanthraquinone (Lu et al., 1999).

Enzymatic Glycosylation of Geldanamycin Analogs

A study on the enzymatic glycosylation of nonbenzoquinone geldanamycin analogs provides an example of how glucosyloxyanthraquinone could be modified to improve its solubility and biological activity (Wu et al., 2012).

Skin Whitening Effects of Oxidized Glutathione

Investigation into the skin-whitening effects of oxidized glutathione in a clinical trial may indicate potential dermatological applications for glucosyloxyanthraquinone (Watanabe et al., 2014).

Redox-responsive Polymers for Drug Delivery

Research on redox-responsive polymers for drug delivery highlights the potential use of glucosyloxyanthraquinone in targeted drug delivery systems (Huo et al., 2014).

Annexin A1 and Glucocorticoids in Inflammation

A study on the role of annexin A1 and glucocorticoids as effectors in the resolution of inflammation may provide insights into the anti-inflammatory properties of glucosyloxyanthraquinone (Perretti & D’Acquisto, 2009).

Glutathione in Nanotechnologies

Research discussing the application of glutathione in nanotechnologies may offer perspectives on how glucosyloxyanthraquinone could be utilized in advanced drug delivery and therapeutic strategies (Gaucher et al., 2018).

Propriétés

Formule moléculaire |

C20H18O8 |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O8/c21-8-13-17(24)18(25)19(26)20(28-13)27-12-7-3-6-11-14(12)16(23)10-5-2-1-4-9(10)15(11)22/h1-7,13,17-21,24-26H,8H2/t13-,17-,18+,19-,20-/m1/s1 |

Clé InChI |

KIAQLDGFGYNFJU-DBTZYBQZSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

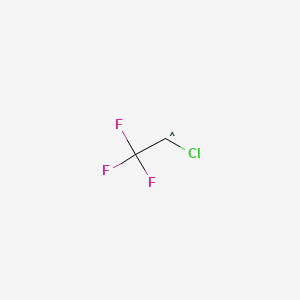

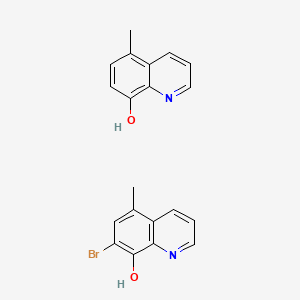

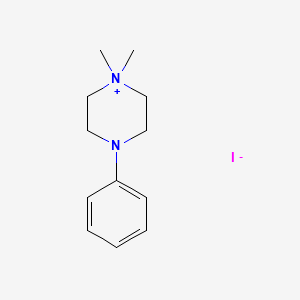

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)

![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)